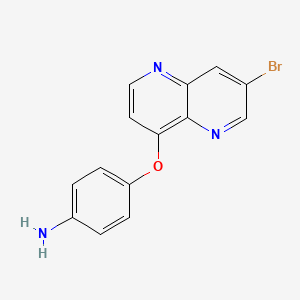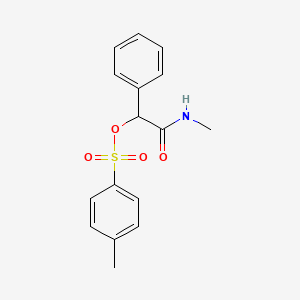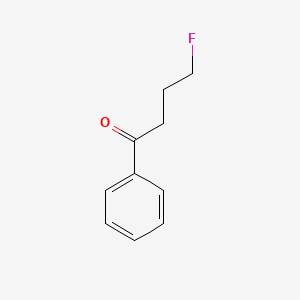
(3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE
概要
説明
(3,4-Dimethylpyridin-2-yl)methylamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 4 positions and a methylamine group at the 2 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpyridin-2-yl)methylamine typically involves the alkylation of 3,4-dimethylpyridine with methylamine. One common method is the reaction of 3,4-dimethylpyridine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow synthesis. This method involves passing the starting materials through a reactor packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反応の分析
Types of Reactions
(3,4-Dimethylpyridin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
(3,4-Dimethylpyridin-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of (3,4-Dimethylpyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- (3,5-Dimethylpyridin-2-yl)methylamine
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine
Uniqueness
(3,4-Dimethylpyridin-2-yl)methylamine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties .
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(3,4-dimethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,5,9H2,1-2H3 |
InChIキー |
IQKPJPAKCQZFQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)CN)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-phenol](/img/structure/B8402399.png)

![Thiazole, 5-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8402419.png)






![3-Amino-4-{[2-(dimethylamino)ethyl]amino}-n-methylbenzamide](/img/structure/B8402446.png)

![N-[2-(acetylamino)propionyl]phenylalanine](/img/structure/B8402458.png)

![Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate](/img/structure/B8402485.png)
